2-(3-(Trifluoromethyl)phenyl)propan-1-ol
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Overview
Description
2-(3-(Trifluoromethyl)phenyl)propan-1-ol is an organic compound with the molecular formula C10H11F3O. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanol moiety. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethyl)phenyl)propan-1-ol typically involves the reaction of 1-(bromomethyl)-3-(trifluoromethyl)benzene with a suitable nucleophile. One common method includes the use of anhydrous potassium carbonate (K2CO3) and 18-crown-6 as a phase transfer catalyst. The reaction is carried out under reflux conditions in a nitrogen atmosphere for 48 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Trifluoromethyl)phenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 2-(3-(Trifluoromethyl)phenyl)propan-1-one.
Reduction: Formation of 2-(3-(Trifluoromethyl)phenyl)propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-(Trifluoromethyl)phenyl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of novel compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
3-(2-(Trifluoromethyl)phenyl)propan-1-ol: Similar structure but with different positional isomerism.
2-Propanone, 1-[3-(trifluoromethyl)phenyl]-: A ketone derivative with similar trifluoromethyl and phenyl groups.
Uniqueness
2-(3-(Trifluoromethyl)phenyl)propan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its reactivity and stability, making it valuable in various applications.
Properties
Molecular Formula |
C10H11F3O |
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Molecular Weight |
204.19 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H11F3O/c1-7(6-14)8-3-2-4-9(5-8)10(11,12)13/h2-5,7,14H,6H2,1H3 |
InChI Key |
YPNYGSFYOGVZRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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